molecular formula C13H12FNO2S B8757726 2-(2-(4-Fluorophenyl)thiazol-4-yl)-2-methylpropanoic acid

2-(2-(4-Fluorophenyl)thiazol-4-yl)-2-methylpropanoic acid

Cat. No.: B8757726
M. Wt: 265.31 g/mol
InChI Key: NQRPHVIWLGEPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-Fluorophenyl)thiazol-4-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C13H12FNO2S and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

InChI

InChI=1S/C13H12FNO2S/c1-13(2,12(16)17)10-7-18-11(15-10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,16,17)

InChI Key

NQRPHVIWLGEPOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2-(2-(4-fluorophenyl)thiazol-4-yl)-2-methylpropanoate (4.56 g, 15.5 mmol) in 1:1:1 THF/ethanol/water (45 mL) was added lithium hydroxide monohydrate (2.93 g, 69.8 mmol). The reaction was stirred overnight, concentrated and redissolved in water (175 mL). The solution was washed with ether (1×100 mL), acidified by the addition of 1.0 N HCl (80 mL) and extracted with ethyl acetate (2×70 mL). The combined extracts were dried (Na2SO4) and concentrated to afford 2-(2-(4-fluorophenyl)thiazol-4-yl)-2-methylpropanoic acid as a white solid (4.04 g, 98%). This material was used in the next step without purification.
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
THF ethanol water
Quantity
45 mL
Type
solvent
Reaction Step One

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